molecular formula C19H20N2O5 B2921943 1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide CAS No. 1099655-29-4

1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide

Cat. No.: B2921943
CAS No.: 1099655-29-4
M. Wt: 356.378
InChI Key: QDWQBQGJDBDRMV-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide is a synthetic chemical compound featuring a 3,4,5-trimethoxybenzoyl moiety linked to an indoline-2-carboxamide scaffold . This structure combines two privileged pharmacophores in medicinal chemistry, making it a valuable intermediate for researchers designing and synthesizing novel bioactive molecules. The 3,4,5-trimethoxybenzoyl group is a recognized structural motif with a significant history in drug discovery. Derivatives containing this group have demonstrated a wide spectrum of biological activities, serving as key scaffolds in the development of potential therapeutic agents . Research on analogous compounds has shown that the trimethoxyphenyl ring system is often associated with interactions in the colchicine binding site of tubulin, leading to potent inhibition of tubulin polymerization . This mechanism is a validated target for the development of anticancer agents, and compounds with this motif have shown low nanomolar cytotoxicity against various cancer cell lines, including those that overexpress P-glycoprotein . Beyond oncology, the 3,4,5-trimethoxycinnamic acid (TMCA) core and its derivatives have been investigated for diverse applications, such as central nervous system (CNS) agents, antivirals, antimicrobials, and anti-inflammatory agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is exclusively for use by qualified scientific professionals in laboratory settings.

Properties

IUPAC Name

1-(3,4,5-trimethoxybenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-24-15-9-12(10-16(25-2)17(15)26-3)19(23)21-13-7-5-4-6-11(13)8-14(21)18(20)22/h4-7,9-10,14H,8H2,1-3H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWQBQGJDBDRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide typically involves the following steps:

    Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.

    Acylation of Indoline-2-carboxamide: The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with indoline-2-carboxamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used under acidic or basic conditions.

Major Products

    Oxidation: Products include 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.

    Reduction: Products include 3,4,5-trimethoxybenzyl alcohol.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

Anticancer Agent
1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide has potential applications in medicinal chemistry as an anticancer agent because it can disrupt tubulin dynamics. Indole derivatives can inhibit tubulin polymerization, which is critical for cancer cell proliferation and survival. The presence of methoxy groups may enhance the compound's lipophilicity and bioavailability, potentially improving its efficacy as a therapeutic agent. Studies have shown that compounds similar to this compound interact with biological targets such as tubulin and various enzymes involved in metabolic pathways. These interactions are critical for understanding the compound's mechanism of action and its potential therapeutic benefits. Ongoing research into structure-activity relationships will help elucidate how modifications to its structure affect biological activity.

Antitubercular Agent
Indole-2-carboxamides represent a new chemical scaffold that showed promising anti-TB activity at both an in vitro and in vivo level . Further study of the SAR of these compounds has led to the identification of a new analog that shows excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, has superior ADMET properties, and shows excellent activity in the TB aerosol lung infection model .

Inhibitor of Tubulin Assembly
Arylthioindoles, along with the corresponding ketone and methylene compounds, were potent tubulin assembly inhibitors . With few exceptions, tested derivatives showed potent tubulin polymerization inhibitory activity .

Potential Modifications and Structural Similarities

Several compounds share structural similarities with this compound:

  • N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide Ethoxy groups instead of methoxy potentially lead to different solubility and reactivity profiles.
  • N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-sulfonamide A sulfonamide group instead of carboxamide may exhibit different biological activities.
  • 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindole An amino group addition may lead to enhanced interaction with biological targets due to amino functionality.

These compounds provide insights into how variations in substituents affect both chemical reactivity and biological activity. The unique substitution pattern of this compound contributes to its distinct properties compared to these similar compounds.

Chemical Transformations

This compound can undergo various chemical transformations:

  • Hydrolysis The carboxamide group can be hydrolyzed to yield a carboxylic acid.
  • Esterification The carboxylic acid derivative can be esterified to form esters.
  • Amide Formation Reacting the carboxylic acid with amines produces new amide derivatives.
  • Reduction The benzoyl group can be reduced to form a benzyl alcohol.
  • Alkylation The indoline nitrogen can be alkylated to introduce various substituents.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Indole and Indoline Derivatives

The indoline core is closely related to indole derivatives, which are widely studied for their pharmacological and material science applications. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives (e.g., compounds 2a-2c in Scheme 2 of ) share a similar indole backbone but differ in substituents. These derivatives are synthesized via condensation reactions with thiazolones or thioureas under acidic conditions . In contrast, 1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide features a saturated indoline ring and a bulky trimethoxybenzoyl group, likely conferring greater steric hindrance and altered hydrogen-bonding capacity compared to unsaturated indole analogs.

Table 1: Structural Comparison of Indoline/Indole Derivatives
Compound Core Structure Key Substituents Synthesis Method
This compound Indoline 2-carboxamide, 1-(3,4,5-trimethoxybenzoyl) Not specified in evidence
3-formyl-1H-indole-2-carboxylic acid derivatives Indole 3-formyl, 2-carboxylic acid/ester Condensation with thiazolones

Functional Analogues: Nitrogen-Rich Energetic Compounds

  • Azido-tetrazole salts (e.g., GZT, TAGZT) exhibit high nitrogen content (>80%), positive enthalpy of formation, and low smoke emissions, making them ideal for propellants . The trimethoxybenzoyl group in the target compound lacks such energetic properties but may improve thermal stability due to electron-donating methoxy groups.
  • Nitro-pyrazole derivatives (e.g., nitro-substituted pyrazoles) show high detonation velocities (6.42–9.00 km/s) due to nitro groups enhancing density and oxygen balance .
Table 2: Key Properties of Nitrogen-Rich Compounds vs. Target Compound
Compound Type Nitrogen Content Key Functional Groups Thermal Stability Application
Azido-tetrazole salts >80% Tetrazole, azide Moderate-High Energetic materials
Nitro-pyrazoles 30–40% Nitro, pyrazole Moderate Explosives
Target compound ~10%* Carboxamide, methoxybenzoyl Likely High* Pharmaceuticals*

*Estimated based on structural features.

Biological Activity

1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by an indoline core and a benzoyl group with three methoxy substituents, suggests significant interactions with biological targets, especially in cancer therapy.

Structural Characteristics

The compound features:

  • Indoline Core : Known for various biological activities, including anticancer effects.
  • Benzoyl Group : The presence of methoxy groups enhances lipophilicity and bioavailability.
  • Carboxamide Functional Group : This group may influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound can inhibit tubulin polymerization, a critical process for cancer cell proliferation and survival. This inhibition disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells.

Anticancer Properties

This compound has been studied for its anticancer properties through various assays:

  • MCF-7 Cell Line Studies : The compound demonstrated potent inhibition of MCF-7 human breast carcinoma cells. In vitro studies showed that it could significantly reduce cell viability by interfering with tubulin dynamics .
  • Inhibition of Tubulin Polymerization : Similar compounds have shown effective inhibition of tubulin polymerization. For instance, derivatives tested against MCF-7 cells exhibited IC50 values indicating strong antiproliferative activity (e.g., IC50 values ranging from 0.45 µM to 0.75 µM) compared to established agents like CA-4 .

Case Studies

  • Cell Cycle Arrest and Apoptosis : In vitro investigations revealed that the compound induced G2/M phase arrest in treated cells and activated apoptosis pathways involving mitochondrial depolarization and caspase activation .
  • Comparative Studies : In a comparative study against other compounds targeting tubulin polymerization, this compound was found to be less potent than CA-4 but exhibited a unique profile that may be advantageous for specific therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A summary of similar compounds and their unique aspects is presented in the following table:

Compound NameStructural FeaturesUnique Aspects
N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamideEthoxy groups instead of methoxyPotentially different solubility and reactivity profiles
N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-sulfonamideSulfonamide group instead of carboxamideMay exhibit different biological activities
1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoleAmino group additionEnhanced interaction with biological targets due to amino functionality

This table illustrates how variations in substituents can affect both chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide?

  • Methodology : The compound can be synthesized via condensation reactions involving indole-2-carboxylic acid derivatives. For example, 3-formyl-1H-indole-2-carboxylic acid is refluxed with substituted thiazolidinones or aminothiazoles in acetic acid with sodium acetate as a catalyst. Purification typically involves recrystallization from DMF/acetic acid mixtures .
  • Key Steps :

  • Acid-catalyzed (AcOH) condensation under reflux (3–5 hours).
  • Use of sodium acetate to stabilize intermediates.
  • Recrystallization for purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign protons and carbons, focusing on indoline and trimethoxybenzoyl groups. Coupling patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm) confirm substitution .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) .

Q. What are the recommended storage conditions to ensure stability?

  • Guidelines :

  • Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N2).
  • Use desiccants to prevent hydrolysis of the amide or carboxamide groups .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Solvent Optimization : Replace acetic acid with mixed solvents (e.g., EtOAc/PE) to improve solubility during reflux .
  • Catalyst Screening : Test alternative bases (e.g., triethylamine) or transition-metal catalysts to accelerate condensation.
  • Purification : Use gradient column chromatography (PE/EtOAc ratios) for higher purity .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Approach :

  • X-ray Crystallography : Use SHELX software for single-crystal refinement to unambiguously confirm stereochemistry and bond lengths .
  • 2D NMR : Employ HSQC and HMBC to resolve overlapping signals, particularly in the indoline ring system .
  • Cross-Validation : Compare experimental data with computational models (e.g., DFT-predicted NMR shifts).

Q. What methodologies are effective for evaluating biological activity in vitro?

  • Protocols :

  • Enzyme Assays : Test inhibition of target enzymes (e.g., indoleamine 2,3-dioxygenase) using fluorometric or colorimetric substrates.
  • Cell-Based Studies : Use IC50 determination in cancer cell lines, noting cytotoxicity via MTT assays .
  • SAR Analysis : Modify the trimethoxybenzoyl or indoline moieties to assess pharmacophore contributions .

Q. How to address discrepancies in melting points or solubility across studies?

  • Troubleshooting :

  • Polymorphism Screening : Recrystallize from different solvents (e.g., DMSO vs. EtOH) to isolate stable crystalline forms.
  • Purity Verification : Use HPLC with UV detection (λ = 254 nm) to rule out impurities affecting physical properties .

Q. What computational tools are suitable for predicting binding affinity?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Model interactions with protein targets (e.g., IDO1) using PDB structures.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR : Develop models correlating substituent electronic parameters (Hammett constants) with activity .

Methodological Notes

  • Contradiction Management : Always cross-reference synthetic conditions (e.g., reaction time, catalyst load) when replicating procedures .
  • Safety Protocols : Handle intermediates like 3-formylindole derivatives in fume hoods due to volatility and irritancy .

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